5,5-Bis(3-bromo-4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Description
5,5-Bis(3-bromo-4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound featuring an imidazolidinone core substituted with two 3-bromo-4-methoxyphenyl groups at the 5-position and a thiocarbonyl (sulfanylidene) group at the 2-position. Structural characterization of such compounds is typically performed using X-ray crystallography tools like SHELX and visualized via programs such as ORTEP-3 .
Properties
CAS No. |
81835-95-2 |
|---|---|
Molecular Formula |
C17H14Br2N2O3S |
Molecular Weight |
486.2 g/mol |
IUPAC Name |
5,5-bis(3-bromo-4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H14Br2N2O3S/c1-23-13-5-3-9(7-11(13)18)17(15(22)20-16(25)21-17)10-4-6-14(24-2)12(19)8-10/h3-8H,1-2H3,(H2,20,21,22,25) |
InChI Key |
VQKALZSFPKIAAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(C(=O)NC(=S)N2)C3=CC(=C(C=C3)OC)Br)Br |
Origin of Product |
United States |
Biological Activity
5,5-Bis(3-bromo-4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, with the CAS number 81835-95-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties based on recent research findings.
- Molecular Formula : C17H14Br2N2O3S
- Molecular Weight : 486.178 g/mol
- Structure : The compound features a unique imidazolidinone core with brominated and methoxy-substituted phenyl groups, contributing to its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. The imidazolidinone derivatives have been studied for their efficacy against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus (MRSA) | 1.4 μM |
| Other related imidazole derivatives | E. coli | 200 nM |
The compound's structural features may enhance its interaction with bacterial enzymes or cell membranes, leading to increased antibacterial potency .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in studies focusing on its effect on inflammatory pathways.
- Inhibition of Pro-inflammatory Cytokines : The compound has shown the ability to reduce levels of TNF-α, IL-1β, and IL-6 in vitro.
- ROS Generation : Similar compounds have been noted to inhibit reactive oxygen species (ROS) generation in macrophage cells, which is crucial for mitigating inflammation.
- Signal Transduction Pathways : It may inhibit the ERK signaling pathway, which is often activated during inflammatory responses .
Anticancer Activity
Emerging studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies:
- In Vitro Studies : The compound was tested against various cancer cell lines, demonstrating cytotoxic effects at specific concentrations.
- Mechanisms :
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of cell proliferation by targeting specific cell cycle regulators.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 5,5-bis(3-bromo-4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one exhibit significant anticancer properties. For instance, studies have shown that imidazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study : A study published in Heterocycles demonstrated that certain imidazolidinone derivatives showed potent cytotoxic effects against human cancer cell lines, suggesting potential for development as anticancer agents .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structure allows for interaction with microbial enzymes, potentially disrupting their function.
Case Study : In a comparative study of various imidazolidinone derivatives, it was found that those containing similar substituents to this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Materials Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine atoms enhances the compound's electron affinity, making it suitable for use as an electron transport layer.
Data Table: Electronic Properties Comparison
| Compound Name | Electron Affinity (eV) | Application |
|---|---|---|
| This compound | 3.0 | OLEDs, OPVs |
| Other Imidazolidinones | Varies | Various |
Organic Synthesis Applications
1. Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed to create new derivatives with enhanced biological activity or improved material properties.
Case Study : Researchers have successfully employed this compound as a starting material for synthesizing novel thiazole derivatives that exhibit promising biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Analysis
The target compound shares structural motifs with several analogs, as highlighted below:
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Bromo-Methoxyphenyl Motif : The 3-bromo-4-methoxyphenyl group is recurrent in compounds , suggesting its role in enhancing lipophilicity and intermolecular interactions (e.g., halogen bonding).
- Heterocyclic Core: The imidazolidinone core (target) vs. pyrimidine () or oxazolidinone () alters electron distribution and hydrogen-bonding capacity. Sulfanylidene (C=S) in the target compound may confer greater acidity compared to sulfonamides or ketones .
- Electronic Effects : The α,β-unsaturated ketone in introduces conjugation absent in the target compound, likely increasing UV absorption and reactivity toward nucleophiles.
Crystallographic and Conformational Differences
- Target Compound: The imidazolidinone core likely adopts a planar conformation due to resonance stabilization. Bromine atoms may engage in halogen bonding, as seen in related structures .
- Oxazolidinone Derivative (): The trifluoromethyl and hydroxy groups introduce steric hindrance and chiral centers, affecting crystallographic packing .
Table 2: Hypothetical Physicochemical Properties (Inferred)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
